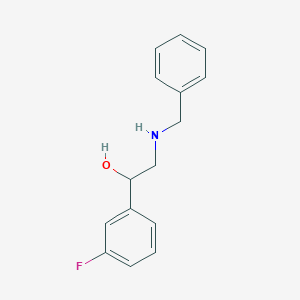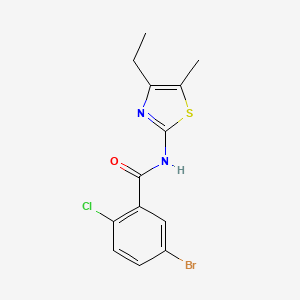
2-(Benzylamino)-1-(3-fluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)-1-(3-fluorophenyl)ethanol, also known as Fluoxetine, is an antidepressant drug that belongs to the selective serotonin reuptake inhibitor (SSRI) class of drugs. It is widely used in the treatment of depression, anxiety, and obsessive-compulsive disorder. Fluoxetine is one of the most prescribed antidepressants globally, and it has been extensively studied for its scientific research applications.
Wirkmechanismus
2-(Benzylamino)-1-(3-fluorophenyl)ethanol works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin in the brain, this compound helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This compound has also been shown to increase the levels of hippocampal neurogenesis, the process by which new neurons are generated in the hippocampus, a brain region that is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Benzylamino)-1-(3-fluorophenyl)ethanol has several advantages for lab experiments. It has a well-established mechanism of action, and its effects on the brain and behavior have been extensively studied. This compound is also relatively easy to administer and has a low toxicity profile. However, this compound also has some limitations for lab experiments. It can take several weeks for its effects to become apparent, which can make it challenging to study its acute effects. Additionally, this compound can have variable effects depending on the dose and the individual, which can make it challenging to control for in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Benzylamino)-1-(3-fluorophenyl)ethanol. One area of interest is in understanding the long-term effects of this compound on brain function and behavior. Another area of interest is in developing more selective and effective SSRIs that can target specific subtypes of serotonin receptors. Additionally, there is interest in developing new treatments for psychiatric disorders that target other neurotransmitters or molecular pathways.
Synthesemethoden
2-(Benzylamino)-1-(3-fluorophenyl)ethanol can be synthesized using various methods, but the most common one involves the reaction of 3-chlorobenzoic acid with benzylamine to form N-benzyl-3-chlorobenzamide. The intermediate is then reacted with 3-fluorophenyl magnesium bromide to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)-1-(3-fluorophenyl)ethanol has been extensively studied for its scientific research applications. It has been shown to be effective in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. This compound has also been used in the treatment of bulimia nervosa, premenstrual dysphoric disorder, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
2-(benzylamino)-1-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,15,17-18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHRYDGSTMUGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)


![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)
![2-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7560056.png)
![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)

![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)